molecular formula C24H21ClN4O5 B2655458 N-(3-chloro-2-methylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide CAS No. 1105226-03-6

N-(3-chloro-2-methylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide

Cat. No. B2655458
M. Wt: 480.91
InChI Key: ZADQYCITDBSDHS-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This would involve studying the reactivity of the compound, including its behavior in various chemical reactions.



Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Chemical Properties

  • N-(3-chloro-2-methylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide is part of a class of compounds that includes 1,3,4-oxadiazole derivatives. These compounds have been synthesized through various methods, such as a five-step synthetic route involving successive conversions of 4-chlorobenzoic acid into different intermediates and eventually yielding 1,3,4-oxadiazole derivatives with potential α-glucosidase inhibitory potential (Iftikhar et al., 2019).

Pharmacological Potential

  • The pharmacological evaluation of 1,3,4-oxadiazole and acetamide derivatives, which are structurally related to N-(3-chloro-2-methylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide, shows promising results in antibacterial and anti-enzymatic potential. Some of these compounds have shown to be effective against certain bacterial strains and demonstrate low potential against enzymes like lipoxygenase (Nafeesa et al., 2017).

Biological Screening

  • Compounds belonging to the 1,3,4-oxadiazole family, including those structurally similar to N-(3-chloro-2-methylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide, have been subject to biological screenings. They have been found active against selected microbial species and show less toxicity, which could make them suitable for further biological applications (Gul et al., 2017).

Safety And Hazards

This would involve studying the compound’s toxicity, its potential for causing irritation or allergic reactions, and any precautions that need to be taken when handling it.


Future Directions

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Please consult with a professional chemist or a relevant expert for accurate information.


properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O5/c1-14-17(25)7-4-8-18(14)26-21(30)13-29-11-5-6-16(24(29)31)23-27-22(28-34-23)15-9-10-19(32-2)20(12-15)33-3/h4-12H,13H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADQYCITDBSDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-methylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide

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